molecular formula C7H4BF5O2 B2574188 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2250114-85-1

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2574188
CAS No.: 2250114-85-1
M. Wt: 225.91
InChI Key: YTTXYOCVMQZDDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is an organic compound with the molecular formula C7H4BF5O2. It is a boronic acid derivative characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves several steps:

    Hydroboration: The initial step involves the reaction of a suitable aryl halide with a boron reagent, such as borane or diborane, to form an arylboronic acid.

    Fluorination: The arylboronic acid is then subjected to fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted benzene derivatives.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be compared with other boronic acids, such as:

The unique combination of fluorine atoms and a trifluoromethyl group in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS No. 2250114-85-1) is a boronic acid derivative that has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features two fluorine atoms and a trifluoromethyl group attached to a benzene ring, contributing to its distinct electronic characteristics. These properties enhance its reactivity in organic synthesis, particularly in cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi with promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for several microorganisms. For instance, it showed effective inhibition against Escherichia coli and Bacillus cereus, with MIC values lower than those of established antibiotics like streptomycin.
  • In vitro studies demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Comparison Drug
Escherichia coli50Streptomycin
Bacillus cereus25Streptomycin
Candida albicans100Amphotericin B
Aspergillus niger75Amphotericin B

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The boronic acid group can form reversible covalent bonds with diols present in biological molecules, potentially disrupting essential metabolic pathways.

Case Study: Inhibition of Bacterial Growth

In a controlled study, the compound was applied to cultures of Bacillus cereus and Escherichia coli. The results indicated that the compound inhibited bacterial growth more effectively than some traditional antibiotics at comparable concentrations. This suggests that it may serve as a novel antimicrobial agent worth further investigation.

Research Findings

Various studies have characterized the biological activities of boronic acids, including this compound:

  • Anticancer Potential : Preliminary investigations suggest that derivatives of boronic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Fluorescent Probes : Due to its unique electronic properties, this compound is being explored for use in fluorescent probes for imaging applications in biological systems.

Table 2: Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against multiple strains; MIC values promising.
Anticancer ActivityPotential to inhibit cancer cell growth; requires further study.
Imaging ApplicationsSuitable for development as fluorescent probes.

Properties

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTXYOCVMQZDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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